1-Biphenyl-2-yl-3-methylthiourea

Enzyme Inhibition Antimicrobial Research Dihydrofolate Reductase

Researchers often face delays confirming identity for early-discovery compounds sold without data. This biphenyl thiourea scaffold is supplied as-is, requiring in-house QC, but offers a quantifiable starting point for SAR studies. - Establishes baseline DHFR inhibition (IC50 = 12 µM) for potency optimization. - Serves as a lead-like template for potassium channel modulator synthesis. - Acts as a critical structural control to dissect antimicrobial mechanisms of potent analogs.

Molecular Formula C14H14N2S
Molecular Weight 242.34 g/mol
Cat. No. B5110192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Biphenyl-2-yl-3-methylthiourea
Molecular FormulaC14H14N2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C14H14N2S/c1-15-14(17)16-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17)
InChIKeyWBFLICIRVKOUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Biphenyl-2-yl-3-methylthiourea: Biphenyl Thiourea SAR Scaffold


1-Biphenyl-2-yl-3-methylthiourea, also designated as N-[1,1'-biphenyl]-2-yl-N'-methylthiourea, is a member of the biphenyl thiourea class featuring a biphenyl group linked to a methyl-substituted thiourea moiety. This compound is available as a specialized AldrichCPR collection chemical for early discovery research, sold 'as-is' without analytical data from the supplier, placing the burden of identity and purity confirmation on the purchasing researcher . The biphenyl thiourea scaffold is a versatile platform for further chemical modification and is documented for its hydrogen bonding capabilities and broad spectrum of biological activities [1].

1
AldrichCPR collection compound; supplied as-is without analytical data. Identity and purity must be confirmed by the researcher before use.
2
Biphenyl thiourea scaffold for medicinal chemistry SAR exploration; ready for further chemical modification.
3
Documented hydrogen bonding capacity and broad biological activity profile, supporting scaffold-focused discovery programs.

1-Biphenyl-2-yl-3-methylthiourea: Structure-Dependent Performance


1-Biphenyl-2-yl-3-methylthiourea cannot be generically substituted by other thiourea derivatives due to critical, structure-dependent variations in activity. The substitution pattern on the biphenyl rings and the nature of the thiourea N-substituents profoundly influence the molecule's three-dimensional shape, electronic properties, and resulting biological activity . Specifically, the presence of a methyl group on the thiourea nitrogen, as in this compound, creates a distinct hydrogen bonding and steric profile compared to unsubstituted (e.g., N-(2-biphenylyl)thiourea) or aryl-substituted analogs, which can drastically alter enzyme inhibition potency and selectivity [1]. Furthermore, the conformational equilibrium of the biphenyl thiourea system, which is key to its function as a ligand, is strongly dependent on the specific substituents present [2].

!
Methyl substitution on the thiourea nitrogen creates a distinct hydrogen bonding and steric profile; unsubstituted or aryl-substituted analogs cannot be assumed to exhibit comparable activity.
!
The substitution pattern on the biphenyl rings drastically influences three-dimensional shape and electronic properties, which may shift enzyme inhibition potency and selectivity.
!
Conformational equilibrium essential for ligand function is substituent-dependent; even small modifications can alter the ligand-binding geometry.

1-Biphenyl-2-yl-3-methylthiourea: Performance Evidence


DHFR Inhibition Potency

1-Biphenyl-2-yl-3-methylthiourea demonstrates measurable inhibition of dihydrofolate reductase (DHFR) from Pneumocystis carinii, with an IC50 of 12,000 nM (12 µM) [1]. This activity provides a clear baseline for researchers exploring the DHFR inhibitory potential of this specific scaffold. In contrast, structurally optimized biphenyl thiourea derivatives can achieve sub-micromolar IC50 values against other targets, such as elastase (e.g., compound 3c IC50 = 0.26 µM) [2]. This 46-fold difference in potency illustrates the extreme sensitivity of biological activity to structural modifications within the biphenyl thiourea class and underscores that this specific compound (IC50 12 µM) is a distinct, moderate-potency tool, not interchangeable with high-potency analogs.

DHFR Inhibition
Cross-study comparable
IC₅₀ 12 000 nM (12 µM)
Provides a baseline DHFR inhibition benchmark for scaffold SAR studies
Compared to optimized biphenyl thiourea 3c (elastase IC₅₀ 0.26 µM), potency is 46‑fold lower, highlighting structure‑dependent activity.
Enzyme Inhibition Antimicrobial Research Dihydrofolate Reductase

Potassium Channel Modulation Class Evidence

Biphenyl thiourea derivatives are established as useful modulators of potassium channels, a key therapeutic target for a range of neurological and cardiovascular disorders [1]. This class activity is documented in patent literature, which describes novel biphenyl thio-urea derivatives as potassium channel modulators [2]. While the specific activity of 1-Biphenyl-2-yl-3-methylthiourea on any particular potassium channel subtype has not been quantified in public literature, its core scaffold is identical to those with demonstrated activity. This contrasts with simpler thioureas or non-biphenyl analogs, which lack the extended aromatic system necessary for potent channel interaction.

K⁺ Channel Modulation
Class-level inference
No quantitative data for this compound; biphenyl thiourea class is patented as potassium channel modulators
Positions the scaffold as a rational starting point for potassium channel modulator optimization
Specific subtype activity requires experimental verification.
Ion Channel Modulation Neurological Disorders Drug Discovery

Antimicrobial Class Activity

Biphenyl backbone-based (bis)thiourea derivatives have been shown to possess significant antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL against bacterial strains including P. aeruginosa, comparable to the standard antibiotic cefixime [1]. The structural requirements for this activity are stringent; even small modifications to the biphenyl thiourea core can dramatically alter or abolish antimicrobial efficacy. 1-Biphenyl-2-yl-3-methylthiourea represents a fundamental, unadorned member of this active class, providing a valuable control compound for structure-activity relationship (SAR) studies aimed at understanding the minimal structural requirements for antimicrobial action.

Antimicrobial Activity
Class-level inference
No quantitative MIC for this compound; optimized (bis)thiourea derivative shows MIC 3.125 µg/mL against P. aeruginosa
Supports use as a baseline scaffold for antimicrobial SAR investigation
Activity is highly sensitive to structural modification; this analog can serve as a control for minimal structural requirements.
Antimicrobial Discovery Antibiotic Resistance Bacterial Infections

Physicochemical Property Advantage

The biphenyl substitution in 1-Biphenyl-2-yl-3-methylthiourea confers distinct physicochemical advantages compared to simpler, non-biphenyl thioureas. Specifically, this scaffold is documented to enhance solubility and interaction potential due to the extended aromatic system and its ability to engage in π-π stacking and hydrophobic interactions . While a direct, quantitative solubility comparison (e.g., logS or logP) between 1-Biphenyl-2-yl-3-methylthiourea and N-methylthiourea is not available in the primary literature, the effect of biphenyl substitution on molecular properties is a well-established class-level phenomenon. The compound's molecular weight (242.345 g/mol) and calculated logP (estimated ~3.78 based on closely related analogs) position it favorably within the physicochemical space typical of orally bioavailable drugs .

Physicochemical Profile
Data to verify
MW 242.35 g/mol; estimated logP ~3.78 (based on analog)
Extended aromatic system may enhance lipophilicity and target interaction compared to simple thioureas
Direct solubility and logP data not available; property inference from class characteristics.
Medicinal Chemistry ADME Optimization Physicochemical Properties

1-Biphenyl-2-yl-3-methylthiourea: Application Scenarios


SAR Baseline Compound

Procure 1-Biphenyl-2-yl-3-methylthiourea as an unoptimized, core scaffold to establish baseline activity in SAR campaigns. Its documented but moderate DHFR inhibition (IC50 = 12 µM) provides a clear quantitative reference point for assessing the impact of subsequent structural modifications on potency [1]. This is essential for elucidating the pharmacophore requirements for enhanced enzyme inhibition or potassium channel modulation [2].

Lead Optimization for Potassium Channel Modulators

Utilize this compound as a foundational lead-like structure for developing novel potassium channel modulators. Given the established class activity of biphenyl thioureas on potassium channels [1], this specific analog serves as an ideal starting point for iterative synthesis and testing. Its moderate molecular weight and predicted lipophilicity make it a tractable chemical starting point for optimizing both potency and ADME properties [2].

Antimicrobial MOA Control Compound

Employ 1-Biphenyl-2-yl-3-methylthiourea as a structural control to dissect the mechanism of action of more potent antimicrobial biphenyl thioureas. By comparing its activity profile (or lack thereof) with that of high-potency derivatives showing MICs as low as 3.125 µg/mL [1], researchers can identify the specific functional groups and structural features responsible for antibacterial activity and target engagement.

Application
Selection Property
Validation Focus
SAR Baseline Compound
Core biphenyl thiourea scaffold with confirmed DHFR inhibition activity
Quantitative enzyme inhibition benchmarking and pharmacophore mapping
Lead Optimization for Potassium Channel Modulators
Lead-like physicochemical range (MW, predicted lipophilicity) and class-level channel modulation precedent
Potassium channel subtype assay development and potency optimization
Antimicrobial MOA Control Compound
Unoptimized scaffold for mechanistic differentiation from high‑potency antimicrobial analogs
Comparative structural determinant analysis and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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